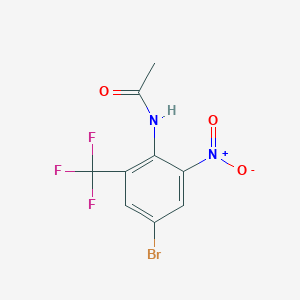

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Vue d'ensemble

Description

2-Acetamido-5-bromo-3-nitrobenzotrifluoride, also known as ABNBT, is a chemical compound that belongs to the family of benzotrifluoride derivatives. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

2-Acetamido-5-bromo-3-nitrobenzotrifluoride and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, Rathore et al. (2016) described a chemo- and regioselective intermolecular sp3 C-H and sp2 C-H coupling reaction to access unsymmetrical diaryl acetamides, which can be further elaborated into biologically important heterocycles such as benzofurans, xanthenes, and benzophenones Rathore, V., Sattar, Moh., Kumar, Raushan, & Kumar, Sangit. (2016).

Molecular Structure Investigations

Research on derivatives of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride has also contributed to understanding molecular structures. For example, Rusek et al. (2001) synthesized N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone and 3-acetamido-4-nitrobenzylpyridinium bromide, determining their crystal structures via X-ray diffraction. These studies provide insights into the geometry of carbon–nitrogen bonds and the stabilization of crystal structures through hydrogen bonding Rusek, G., Bryndal, I., Picur, B., Lis, T., & Brzostowska, I. (2001).

Pharmacological Activity Evaluations

Compounds related to 2-Acetamido-5-bromo-3-nitrobenzotrifluoride have been evaluated for their pharmacological activities. Oftadeh et al. (2013) conducted a study on the local reactivity of acetamide derivatives as anti-HIV drugs using density functional theory (DFT). Their research suggested that acetamide derivatives with bromophenyl and nitrophenyl substitutions could be potent anti-HIV drugs, highlighting the potential of these compounds in therapeutic applications Oftadeh, M., Mahani, N., & Hamadanian, M. (2013).

Propriétés

IUPAC Name |

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTWQPVLHGAKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5-bromo-3-nitrobenzotrifluoride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)

![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide](/img/structure/B2800426.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2800434.png)

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)